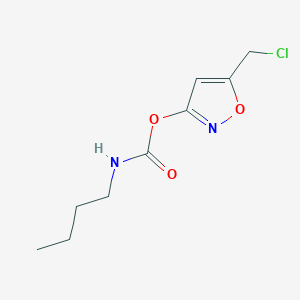

5-(chloromethyl)-3-isoxazolyl N-butylcarbamate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

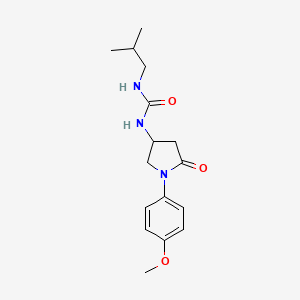

Carbamates are a category of organic compounds that are formally derived from carbamic acid (NH2COOH). The general formula for carbamates is R2NC(O)OR’, where R and R’ can be a variety of different organic functional groups .

Synthesis Analysis

Carbamates can be synthesized through a three-component coupling of amines, carbon dioxide, and halides. This process is efficient and offers mild reaction conditions . Carbamate esters also arise via alcoholysis of carbamoyl chlorides .

Molecular Structure Analysis

The molecular structure of carbamates involves a carbonyl group (C=O) and an alkyl or aryl group attached to the nitrogen atom .

Chemical Reactions Analysis

Carbamates can undergo a variety of chemical reactions. For example, they can be formed from the Curtius rearrangement, where isocyanates formed are reacted with an alcohol .

Physical And Chemical Properties Analysis

Carbamates have a variety of physical and chemical properties depending on their specific structure. In general, they are stable compounds .

Applications De Recherche Scientifique

Isoxazole Chemistry and Applications

Synthesis and Reactivity

Isoxazoles, including compounds structurally related to "5-(chloromethyl)-3-isoxazolyl N-butylcarbamate," are significant in synthetic chemistry for their versatile reactivity. For instance, the synthesis of isoxazole derivatives through the reaction of chloroglyoximes with aryl isocyanates has been explored, leading to products with potential pharmacological applications (Witek, Czekanski, & Kaczmarek, 1990). This suggests that compounds like "5-(chloromethyl)-3-isoxazolyl N-butylcarbamate" may also be synthesized through similar pathways and could serve as intermediates for further chemical transformations.

Antitumor and Biological Activities

Compounds bearing isoxazole moieties, similar to the core structure of "5-(chloromethyl)-3-isoxazolyl N-butylcarbamate," have shown promising biological activities. For example, certain imidazotetrazines with isoxazole-related structures have demonstrated antitumor properties, indicating the potential of isoxazole derivatives in medicinal chemistry (Stevens et al., 1984).

Luminescent Materials

Isoxazole derivatives have been used to synthesize luminescent organometallic complexes, highlighting their utility in materials science. The preparation of 5,5'-disubstituted-3,3'-bisisoxazoles and their complexes with iridium and rhenium demonstrates the application of isoxazole derivatives in creating luminescent materials, which could be relevant to the development of sensors and optical devices (van der Peet, Connell, Gunawan, White, Donnelly, & Williams, 2013).

Herbicidal Activity

Research on isoxazole derivatives has also extended into agriculture, where certain 3-aryl-5-(haloalkyl)-4-isoxazolecarboxamides and their derivatives have shown significant herbicidal activity. This indicates the potential of structurally related compounds like "5-(chloromethyl)-3-isoxazolyl N-butylcarbamate" in the development of new agrochemicals (Hamper et al., 1995).

Mécanisme D'action

Target of Action

5-(chloromethyl)-3-isoxazolyl N-butylcarbamate, also known as 5-(chloromethyl)-1,2-oxazol-3-yl N-butylcarbamate, is a member of the carbamate family of biocides . The primary targets of this compound are various fungal species . It exhibits efficacy against a broad spectrum of these organisms, making it an effective antifungal agent .

Mode of Action

Like other carbamates, it is believed to interact with its targets by inhibiting key enzymes or disrupting essential biological processes . This interaction results in the inhibition of fungal growth, thereby exerting its antifungal effects .

Biochemical Pathways

Given its antifungal properties, it likely interferes with pathways essential for fungal growth and reproduction

Pharmacokinetics

Carbamates in general are known to be rapidly absorbed and distributed in the organism . They are exhaled in the form of CO2 and excreted as urinary metabolites

Result of Action

The primary result of the action of this compound is the inhibition of fungal growth . This makes it an effective antifungal agent, used globally in various industries such as paints & coatings, wood preservatives, personal care, and cosmetics .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, its use is restricted in some countries due to its toxicity, especially acute inhalation toxicity . Furthermore, it is becoming recognized as a contact allergen . These factors need to be considered when using this compound.

Safety and Hazards

Orientations Futures

Propriétés

IUPAC Name |

[5-(chloromethyl)-1,2-oxazol-3-yl] N-butylcarbamate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H13ClN2O3/c1-2-3-4-11-9(13)14-8-5-7(6-10)15-12-8/h5H,2-4,6H2,1H3,(H,11,13) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DCBQDLAUEONCMZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCNC(=O)OC1=NOC(=C1)CCl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H13ClN2O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

232.66 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-(chloromethyl)-3-isoxazolyl N-butylcarbamate | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[(3-Methylbutyl)amino]-1,3-thiazole-4-carboxylic acid](/img/structure/B2763595.png)

![4-({[5-Methyl-2-(3-methylphenyl)-1,3-oxazol-4-yl]methyl}thio)-2-(2-methylphenyl)pyrazolo[1,5-a]pyrazine](/img/structure/B2763599.png)

![2-(3-butyl-4-oxothieno[3,2-d]pyrimidin-2-yl)sulfanyl-N-(3-methoxyphenyl)acetamide](/img/structure/B2763604.png)

![8-([1,3]Thiazolo[5,4-b]pyridine-2-carbonyl)-1-oxa-8-azaspiro[5.5]undecane-7-carbonitrile](/img/structure/B2763608.png)